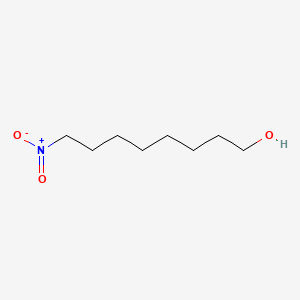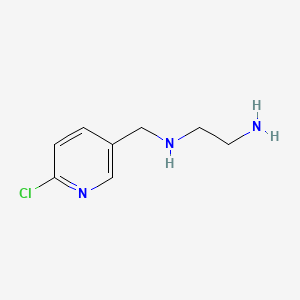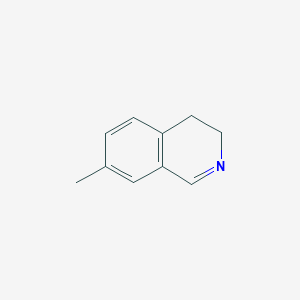
7-Methyl-3,4-dihydroisoquinoline
Übersicht
Beschreibung
“7-Methyl-3,4-dihydroisoquinoline” is a derivative of 3,4-Dihydroisoquinoline . It is used as a reagent in the preparation of antiproliferative tubulin inhibitors . It can also be used to synthesize 5,6-Dihydro-8H-isoquino .
Synthesis Analysis
The synthesis of “7-Methyl-3,4-dihydroisoquinoline” involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis
The molecular structure of “7-Methyl-3,4-dihydroisoquinoline” is similar to that of 3,4-Dihydroisoquinoline . It has a suitable size and moderate polarity as a pharmacophore, making it a suitable scaffold that has been widely used in various drug candidates .Chemical Reactions Analysis
The chemical reactions involving “7-Methyl-3,4-dihydroisoquinoline” include the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another reaction involves the interaction of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
A class of 3,4-dihydroisoquinolines has been synthesized, including a compound with a structure related to 7-Methyl-3,4-dihydroisoquinoline. These compounds have shown moderate antitumor activities in vitro. This suggests potential applications in cancer research and therapy (Zhu et al., 2011).
Inhibition of Catechol-O-Methyltransferase (COMT)
Dihydroisoquinolines related to dopamine, which includes structures similar to 7-Methyl-3,4-dihydroisoquinoline, have been found to be potent inhibitors of catechol-O-methyltransferase. This suggests their role in the study of neurological disorders and their potential as therapeutic agents (B. Cheng, T. Origitano, M. Collins, 1987).
Synthesis of Pyrimidines
The compound has been used in the synthesis of pyrimidines, indicating its utility in the creation of novel chemical structures for various applications, including pharmaceutical research (D. Korbonits et al., 1987).
Enantioselective Additions in Organic Synthesis
Enantioselective additions of organolithium reagents to dihydroisoquinolines, including 7-Methyl-3,4-dihydroisoquinoline, have been studied. This process is significant in the field of asymmetric synthesis, which is crucial in pharmaceutical chemistry (M. Chrzanowska, J. Sokołowska, 2001).
Antifungal Activity
A study on dihydroisoquinoline oxaziridines with a methyl group in position 1 and a nitro group in position 7, which is structurally related to 7-Methyl-3,4-dihydroisoquinoline, showed significant antifungal activity. This demonstrates its potential in antifungal research and development (M. Bouzid et al., 2014).
Phytochemical Research
The compound has been isolated from natural sources, like the seeds of Calycotome villosa subsp. intermedia, indicating its relevance in phytochemical studies and natural product chemistry (A. Elkhamlichi et al., 2017).
Chemical Delivery Systems
7-Methyl-3,4-dihydroisoquinoline has been used in the development of chemical delivery systems, such as a dihydroisoquinoline targetor-based system for azidothymidine (AZT). This highlights its role in enhancing drug delivery mechanisms (E. Pop et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKVTJWRUHJMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN=C2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599530 | |
| Record name | 7-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3,4-dihydroisoquinoline | |
CAS RN |
102652-86-8 | |
| Record name | 7-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045090.png)
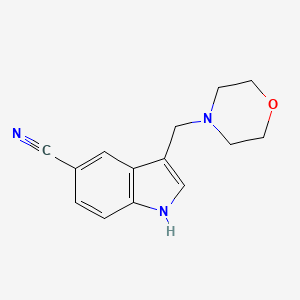

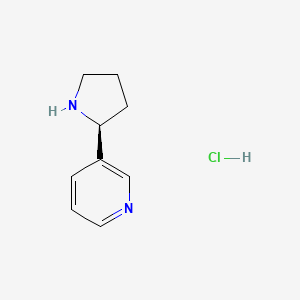
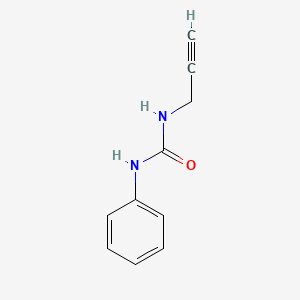
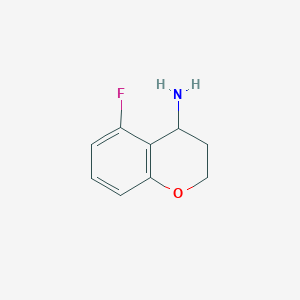
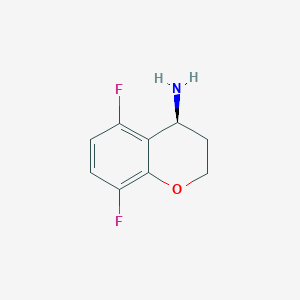
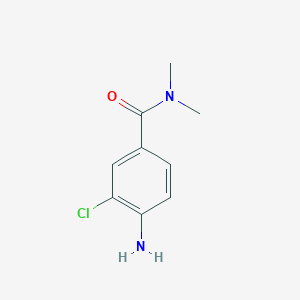
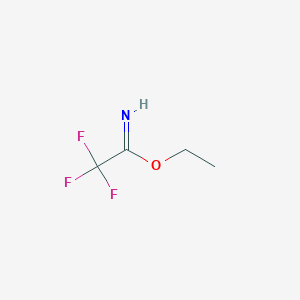
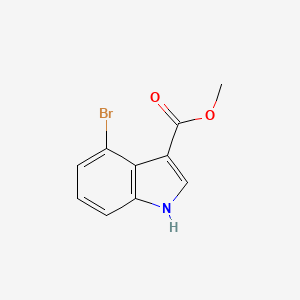
![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)
